2,3,6-Trichloro-4-methylpyridine
Overview
Description
2,3,6-Trichloro-4-methylpyridine is a chlorinated pyridine derivative Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6-Trichloro-4-methylpyridine can be synthesized through various methods. One common approach involves the chlorination of 4-methylpyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichloro-4-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Less chlorinated pyridine derivatives.
Scientific Research Applications
2,3,6-Trichloro-4-methylpyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,6-Trichloro-4-methylpyridine involves its interaction with specific molecular targets. The chlorine atoms and the methyl group on the pyridine ring influence its binding affinity and reactivity with biological molecules. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachloropyridine: Another chlorinated pyridine derivative with similar reactivity but different substitution patterns.
2,4,6-Trichloropyridine: Similar in terms of chlorination but lacks the methyl group, affecting its chemical properties and applications.
2,3,6-Trichloropyridine:
Uniqueness
2,3,6-Trichloro-4-methylpyridine is unique due to the presence of both chlorine atoms and a methyl group on the pyridine ring.
Properties
IUPAC Name |
2,3,6-trichloro-4-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c1-3-2-4(7)10-6(9)5(3)8/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTVMXVJDCPHMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590773 | |
Record name | 2,3,6-Trichloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52137-65-2 | |
Record name | 2,3,6-Trichloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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